Canagliflozin Furanose Form (Mixture of Anomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Canagliflozin Furanose Form (Mixture of Anomers) is a chemical compound with the molecular formula C24H25FO5S and a molecular weight of 444.52 g/mol . It is a derivative of canagliflozin, which is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus . The furanose form refers to the five-membered ring structure of the sugar moiety in the compound, and the mixture of anomers indicates the presence of both alpha and beta forms of the compound.
準備方法
The preparation of Canagliflozin Furanose Form (Mixture of Anomers) involves synthetic routes that typically include the formation of the furanose ring structure and the introduction of the fluorine atom. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反応の分析
Canagliflozin Furanose Form (Mixture of Anomers) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
科学的研究の応用
Canagliflozin Furanose Form (Mixture of Anomers) has several scientific research applications, including:
Chemistry: Used as a reference material and in the study of carbohydrate chemistry.
Biology: Employed in the investigation of biological pathways involving glucose transport.
Medicine: Studied for its potential therapeutic effects in managing diabetes and related conditions.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes
作用機序
The mechanism of action of Canagliflozin Furanose Form (Mixture of Anomers) involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine and improved glycemic control in patients with type 2 diabetes mellitus. The molecular targets and pathways involved include the SGLT2 protein and the renal glucose reabsorption pathway .
類似化合物との比較
Canagliflozin Furanose Form (Mixture of Anomers) can be compared with other SGLT2 inhibitors such as dapagliflozin and empagliflozin. While all these compounds share a similar mechanism of action, Canagliflozin Furanose Form (Mixture of Anomers) is unique due to its specific furanose ring structure and the presence of both alpha and beta anomers. This structural uniqueness may influence its pharmacokinetic and pharmacodynamic properties .
Similar compounds include:
Dapagliflozin: Another SGLT2 inhibitor used in the management of type 2 diabetes.
Empagliflozin: An SGLT2 inhibitor with cardiovascular benefits in patients with type 2 diabetes.
特性
分子式 |
C24H25FO5S |
---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
(2R,3S,4S,5S)-2-[(1S)-1,2-dihydroxyethyl]-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22-,23-,24+/m0/s1 |
InChIキー |
ZLPSHXQANWMHSC-NHFPKVKZSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)[C@H](CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
正規SMILES |
CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。